![molecular formula C8H7FI2O B14046393 1,5-Diiodo-2-ethoxy-3-fluorobenzene](/img/structure/B14046393.png)
1,5-Diiodo-2-ethoxy-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FIO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, ethoxy, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-ethoxy-3-fluorobenzene typically involves the iodination of 2-ethoxy-3-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, followed by iodination, can minimize side reactions and improve the stability of the intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodo-2-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,5-dimethoxy-2-ethoxy-3-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodo-2-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Diiodo-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms covalent bonds with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diiodo-2-methoxy-3-fluorobenzene
- 1,5-Diiodo-2-ethoxy-4-fluorobenzene
- 1,5-Diiodo-2-ethoxy-3-chlorobenzene
Uniqueness
1,5-Diiodo-2-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms on the benzene ring can enhance its electrophilic nature, making it a valuable intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C8H7FI2O |
---|---|
Molekulargewicht |
391.95 g/mol |
IUPAC-Name |
2-ethoxy-1-fluoro-3,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WAYLFCCTEOOWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.